2-(4-Fluorophenyl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid
Overview
Description
2-(4-Fluorophenyl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of a fluorophenyl group, a methyl group, a methylsulfanyl group, and a carboxylic acid group attached to the pyrimidine ring. These functional groups confer unique chemical properties and potential biological activities to the compound.
Mechanism of Action
Target of Action
The primary targets of 2-(4-Fluorophenyl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid are cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
The compound functions by suppressing the activity of COX-1 and COX-2 enzymes, thereby reducing the generation of prostaglandin E2 (PGE2) . This inhibitory action on the enzymes leads to a decrease in the production of inflammatory mediators .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the conversion of arachidonic acid to prostaglandins, specifically PGE2 . This results in a reduction of inflammation and pain, as PGE2 is a potent mediator of these responses .
Result of Action
The primary result of the compound’s action is the reduction of inflammation . By inhibiting the production of PGE2, an important mediator of inflammation, the compound can alleviate symptoms associated with inflammatory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized via a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Methylation and Methylsulfanylation:
Carboxylation: The carboxylic acid group can be introduced via carboxylation of a suitable intermediate, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions depending on the nucleophile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.
2-(4-Methylphenyl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid: Similar structure but with a methyl group instead of fluorine.
2-(4-Bromophenyl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in 2-(4-Fluorophenyl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid imparts unique electronic properties, potentially enhancing its biological activity and stability compared to its analogs with different substituents. The fluorine atom’s high electronegativity can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(4-fluorophenyl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2S/c1-7-10(13(17)18)12(19-2)16-11(15-7)8-3-5-9(14)6-4-8/h3-6H,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXVFZACALMJHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=C(C=C2)F)SC)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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